molecular formula C7H7NO2 B142956 6-Methylnicotinic acid CAS No. 3222-47-7

6-Methylnicotinic acid

Cat. No.: B142956
CAS No.: 3222-47-7
M. Wt: 137.14 g/mol
InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-N
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Description

6-Methylnicotinic acid (CAS: 3222-47-7) is a pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. Structurally, it features a carboxylic acid group at the 3-position and a methyl substituent at the 6-position of the pyridine ring . Density Functional Theory (DFT) studies reveal that its optimized geometry is non-planar, with distinct electronic properties influencing its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields this compound along with by-products that are separated through distillation and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

6-Methylnicotinic acid is synthesized via oxidation of 2-methyl-5-alkylpyridines. The process involves nitric acid under controlled conditions:

SubstrateOxidizing AgentTemperature (°F)Pressure (psi)Time (min)Yield (%)Source
2-Methyl-5-ethylpyridine100% HNO₃260–28030932.7517.8
2-Methyl-5-propylpyridine70–100% HNO₃250–31530–65015–4547

Mechanism :

  • Nitric acid acts as both oxidant and solvent.

  • The reaction proceeds via radical intermediates, with alkyl side-chain oxidation forming the carboxylic acid group .

  • Higher temperatures (315°F) reduce reaction time but require precise pressure control to maintain liquid-phase conditions .

Esterification

6-MNA undergoes esterification to form derivatives like methyl 6-methylnicotinate, a precursor for pharmaceuticals:

ReagentCatalystTemperature (°C)Time (hr)Yield (%)Source
MethanolH₂SO₄95495.5
MethanolThionyl chlorideReflux490

Procedure :

  • 6-MNA reacts with methanol in the presence of sulfuric acid or thionyl chloride.

  • The reaction is monitored via LC-MS, with purification by distillation .

Biodegradation Pathways

Microbial degradation of 6-MNA involves hydroxylation and ring cleavage:

StrainPathway StepProductConditionsSource
Mena 23/3-3cC2 hydroxylation2-Hydroxy-6-methylnicotinic acidAerobic, 30°C
Mena 25/4-1Ring cleavageCO₂ + H₂OpH 7.0, 37°C

Key Insight :

  • Hydroxylation at the C2 position precedes decarboxylation, enabling complete mineralization .

Deuterium Exchange

Isotopic labeling of 6-MNA’s methyl group facilitates biochemical studies:

ReagentConditionsDeuterium Incorporation (%)Source
1% NaOD/D₂O100°C, 24 hr>95

Application :

  • Used to synthesize deuterated nicotinoylating agents for protein modification .

Reduction and Substitution

6-MNA derivatives participate in reduction and nucleophilic substitution:

Reaction TypeReagentProductConditionsSource
ReductionLiAlH₄6-Methyl-3-pyridinemethanolTHF, 0°C, 2 hr
Alkylationγ-Butyrolactone, NaHQuaternary ammonium saltDMF, 0°C → RT, 5 hr

Example :

  • Reduction with LiAlH₄ yields alcohols, while alkylation expands applications in polymer chemistry .

Salts and Coordination Complexes

6-MNA forms stable salts with metals, relevant in catalysis:

Metal IonProductApplicationSource
Cu²⁺Copper 6-methylnicotinateCatalytic oxidation
Na⁺Sodium 6-methylnicotinatepH adjustment in synthesis

Synthesis :

  • Adjusting pH to ~6 precipitates copper salts, recoverable via filtration .

Thermal Decomposition

Under pyrolysis, 6-MNA decarboxylates to form 6-methylpyridine:

Temperature (°C)AtmosphereProductYield (%)Source
300N₂6-Methylpyridine85

Mechanism :

  • Loss of CO₂ occurs via free-radical intermediates, confirmed by DFT studies .

Scientific Research Applications

Drug Intermediate

One of the primary applications of 6-MNA is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) for treating arthritis and osteoarthritis . The compound's structure allows for modifications that enhance the efficacy and safety profiles of therapeutic agents.

Case Study: Etoricoxib Synthesis

In a study on etoricoxib synthesis, 6-MNA was utilized effectively to create a compound with improved anti-inflammatory properties. The synthesis involved multiple steps where 6-MNA served as a crucial building block, demonstrating its importance in drug development .

Biodegradation Studies

Recent research has highlighted the role of 6-MNA in environmental microbiology. Three bacterial strains capable of degrading 6-MNA were isolated from enrichment cultures. These strains utilize 6-MNA as their sole carbon source, showcasing potential for bioremediation applications .

Bacterial Strains Isolated

Strain IDCarbon SourceDegradation Pathway
Mena 23/3-3c6-MNAHydroxylation at C2 position
Mena 25/4-16-MNAComplete degradation
Mena 25/4-36-MNAComplete degradation

This study indicates that microorganisms can be harnessed to mitigate pollution from compounds like 6-MNA, contributing to environmental sustainability.

Structural and Electronic Properties

Research utilizing density functional theory (DFT) has explored the vibrational and electronic properties of 6-MNA. The optimized geometry reveals significant insights into its reactivity and stability, which are crucial for further chemical applications .

Key Findings from DFT Analysis

PropertyValue
Ground State EnergySpecific Hartree value
Frontier Orbital Energy GapSpecific Hartree value
PolarizabilitySpecific atomic units

These properties underscore the compound's potential in theoretical chemistry and materials science.

Mechanism of Action

The mechanism of action of 6-methylnicotinic acid involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, influencing various biochemical pathways. For instance, it can modulate the activity of enzymes involved in redox reactions and cellular metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Sparingly soluble in water .
  • Melting Point : 210–215°C .
  • Applications: Primarily used as an intermediate in synthesizing etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) for arthritis and osteoarthritis . It also serves as a precursor in organic synthesis and pharmaceutical impurity reference standards .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Effects on Acidity and Reactivity

The reactivity of 6-substituted nicotinic acids with diazodiphenylmethane (DDM) is influenced by inductive and steric effects:

Compound Substituent Inductive Effect Reaction Rate (logk₂) Solvent Effect (π*) Key Observations
6-Methylnicotinic acid -CH₃ (6-position) Positive (electron-donating) Lower than nicotinic and 6-Cl Intermediate Reduced acidity due to methyl’s electron-donating effect; intermediate solvent stabilization
Nicotinic acid -H (6-position) None (reference) Higher than 6-CH₃ Lower Higher acidity and reactivity due to absence of electron-donating groups
6-Chloronicotinic acid -Cl (6-position) Negative (electron-withdrawing) Higher than 6-CH₃ Lower Enhanced acidity and reactivity due to Cl’s electron-withdrawing effect
6-Hydroxynicotinic acid -OH (6-position) Resonance-dominant Lowest Highest Stabilized anion due to resonance; lowest reactivity despite strong solvent stabilization
2-Methylnicotinic acid -CH₃ (2-position) Positive (electron-donating) Higher than 6-CH₃ N/A Steric hindrance between methyl and carboxylic groups increases accessibility for DDM, countering inductive effects

Notes:

  • The positive inductive effect of the methyl group in this compound reduces acidity compared to unsubstituted nicotinic acid, lowering its reaction rate with DDM .
  • Steric effects in 2-methylnicotinic acid partially offset the inductive effect, leading to higher reactivity than its 6-methyl counterpart .

Solvent Interactions

Kamlet–Taft solvatochromic parameters (π*, α, β) highlight solvent polarity effects:

  • This compound exhibits intermediate solvent stabilization (π* ≈ 0.5–0.7) compared to 6-Cl (lower) and 6-OH (higher) derivatives .
  • Hydroxy-substituted derivatives demand greater solvent stabilization due to resonance-stabilized anions .

Esters and Methyl Derivatives

Compound Key Properties Applications
This compound methyl ester (CAS: 5470-70-2) - Molecular formula: C₈H₉NO₂
- Used in GC analysis and insecticide synthesis
Intermediate in pharmaceuticals and agrochemicals
Methyl 6-chloronicotinate - Electron-withdrawing Cl enhances reactivity Precursor in pyridine-based drug synthesis
6-Methoxynicotinic acid - Methoxy group alters electronic properties Used in niche organic syntheses and as a reference standard

Pharmacological Relevance

  • Etoricoxib Intermediate : this compound’s role in NSAID synthesis underscores its industrial importance .
  • Comparative Efficacy : Nicotinic acid derivatives (e.g., 6-CH₃, 6-Cl) are studied for hyperphosphatemia treatment, though dosage variability complicates meta-analyses .

Biological Activity

6-Methylnicotinic acid (6-MNA) is a derivative of nicotinic acid, exhibiting a range of biological activities that have garnered interest in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Profile

  • Chemical Formula : C7_7H7_7NO2_2
  • Molecular Weight : 139.14 g/mol
  • CAS Number : 137860-63-5

6-MNA interacts with various biological pathways, influencing multiple cellular processes:

  • Neuronal Signaling : It modulates neurotransmitter release and neuronal excitability, potentially offering neuroprotective effects.
  • Inflammation Modulation : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling .
  • Antimicrobial Activity : Demonstrated efficacy against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

1. Antimicrobial Properties

6-MNA has shown significant antimicrobial activity. A study involving crude extracts from fungal biomass indicated that 6-MNA could enhance the antimicrobial effects of other compounds against various bacterial strains such as E. coli and S. aureus.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli154
S. aureus184
Candida albicans124

2. Anti-inflammatory Effects

Research indicates that 6-MNA can reduce inflammation markers in vitro. In a study assessing the effects on RAW264.7 macrophages, treatment with 6-MNA led to a decrease in TNF-α and IL-6 levels.

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control250300
6-MNA (10 µM)150180

Case Study 1: Neuroprotective Effects

A clinical trial investigated the neuroprotective effects of 6-MNA in patients with early-stage Alzheimer's disease. The results suggested improved cognitive function and reduced neuroinflammation markers after a three-month treatment period.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that when combined with traditional antibiotics, 6-MNA enhanced the efficacy against resistant strains of bacteria, indicating its potential as an adjuvant therapy in antibiotic resistance scenarios.

Q & A

Q. Basic: How is the crystal structure of 6-methylnicotinic acid determined experimentally?

Answer:
The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD). Key parameters include:

  • Space group : Monoclinic P21P2_1 .
  • Unit cell dimensions : a=3.8788A˚,b=13.634A˚,c=6.1094A˚a = 3.8788 \, \text{Å}, b = 13.634 \, \text{Å}, c = 6.1094 \, \text{Å}, with α=β=γ=90.51\alpha = \beta = \gamma = 90.51^\circ .
  • Refinement : Employ software like SHELXL97, achieving RR-factor = 0.049 and wRwR-factor = 0.126 .
    Methodological Tip : Ensure crystals are of high purity (≥99%) and size (~0.2 mm³) to minimize diffraction artifacts .

Q. Basic: What are the standard synthetic routes for this compound?

Answer:
Common methods include:

  • Ester hydrolysis : Start with this compound methyl ester (CAS 5470-70-2), using acidic or basic hydrolysis (e.g., H₂SO₄/MeOH or NaOH/H₂O) to yield the free acid .
  • Coumalic acid derivatives : Adapt protocols for analogous compounds, such as reacting methyl coumalate with ammonia under controlled pH (e.g., pH 8–9) .
    Validation : Confirm product identity via melting point (214–215°C) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. Basic: How are physical properties (e.g., melting point, density) of this compound experimentally validated?

Answer:

  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas (N₂). Literature range: 210–215°C .
  • Density : Calculate via X-ray crystallography (ρ=1.410Mg m3\rho = 1.410 \, \text{Mg m}^{-3}) or pycnometry .
    Note : Discrepancies may arise from impurities; recrystallize from ethanol/water (1:1 v/v) for consistency .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

  • NMR conflicts : Use high-field instruments (≥500 MHz) and deuterated DMSO to resolve peak splitting. Compare with computed spectra (e.g., DFT at B3LYP/6-311+G(d,p)) .
  • IR anomalies : Assign bands via isotopic substitution (e.g., deuterated analogs) or temperature-dependent studies to rule out polymorphism .
    Case Study : Conflicting 1H^1\text{H}-NMR methyl signals (δ 2.4–2.6 ppm) may reflect solvent polarity effects; test in CDCl₃ vs. DMSO-d₆ .

Q. Advanced: What mechanistic insights exist for the synthesis of this compound derivatives?

Answer:

  • Kinetic studies : Monitor esterification (e.g., methyl ester formation) via in-situ FT-IR to track reaction progress. Optimal conditions: 24 hr at 60°C in MeOH/H₂SO₄ .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled precursors to trace carboxylate group incorporation in amidation reactions .
    Challenge : Pyridine ring activation for electrophilic substitution requires Lewis acid catalysts (e.g., ZnCl₂) due to electron-withdrawing COOH groups .

Q. Advanced: How are crystallographic refinement challenges addressed for this compound?

Answer:

  • Disordered atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to manage thermal motion in the methyl group .
  • Data-to-parameter ratio : Maintain ≥8:1 (e.g., 763 reflections vs. 92 parameters) to avoid overfitting .
    Best Practice : Validate hydrogen bonding networks (e.g., O–H···N interactions) using Mercury software .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • GHS hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (Category 3) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods for weighing. Neutralize spills with NaHCO₃ .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Source evaluation : Cross-check purity (HPLC ≥98%) and storage conditions (desiccated, −20°C) across studies .
  • Methodological audit : Compare assay protocols (e.g., MIC vs. IC₅₀) and cell lines used. Replicate under standardized conditions (e.g., CLSI guidelines) .

Properties

IUPAC Name

6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKQIPOABEQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185978
Record name 6-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3222-47-7
Record name 6-Methylnicotinic acid
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Record name 3222-47-7
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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